Field: Organic Chemistry
Method: This involves the use of strong electron-withdrawing groups such as nitro and ester groups.
Application: Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.
Results: The desired product was obtained in 87% yield with exclusive ortho-selectivity.
Field: Material Science
Application: Addition of 1-Bromo-4-Nitrobenzene helped to improve the photoelectric conversion efficiency of organic polymer solar cells.
Method: The method involves the addition of 1-Bromo-4-Nitrobenzene to the active layer of the solar cell.
Results: The addition of 1-Bromo-4-Nitrobenzene improved the photoelectric conversion efficiency.
Application: Friedel Crafts acylation is a method used to introduce an acyl group onto an aromatic ring.
Results: The result is an aromatic ketone.
Application: Reactions at the benzylic position include free radical bromination and nucleophilic substitution.
Method: These reactions involve the reaction of a benzylic hydrogen with a free radical or nucleophile.
Results: The result is a substituted benzene ring.
4-Bromo-2-ethyl-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It features a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group. This compound is notable for its unique structural features, which influence its reactivity and applications in various fields of chemistry, including organic synthesis, pharmaceuticals, and agrochemicals .
The synthesis of 4-Bromo-2-ethyl-1-nitrobenzene typically involves a multi-step process:
In industrial settings, production methods are optimized for large-scale synthesis, often employing continuous flow reactors for better control over reaction conditions and higher yields.
4-Bromo-2-ethyl-1-nitrobenzene serves multiple purposes in various fields:
While specific interaction studies on 4-Bromo-2-ethyl-1-nitrobenzene are sparse, its structural analogs have been investigated for their interactions with biological targets. These studies often focus on how substituents influence biological activity, toxicity, and environmental impact.
4-Bromo-2-ethyl-1-nitrobenzene can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1-ethyl-2-nitrobenzene | Similar structure but different substitution pattern | Different reactivity due to substitution |
| 4-Bromo-1-nitrobenzene | Lacks the ethyl group | More reactive due to absence of steric hindrance |
| 2-Bromo-1-ethyl-4-nitrobenzene | Different positions of the bromine and nitro groups | Affects regioselectivity in reactions |
The uniqueness of 4-Bromo-2-ethyl-1-nitrobenzene lies in its specific substitution pattern, which significantly influences its reactivity and applications across various fields .
The molecular geometry of 4-bromo-2-ethyl-1-nitrobenzene is determined by the spatial arrangement of its substituents and their electronic interactions.
Table 1: Bond Lengths and Angles in Nitroaromatic Compounds
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C–Br | 1.884–1.91 | 120–123 | |
| C–N (nitro) | 1.48–1.52 | 123–125 | |
| N=O (nitro) | 1.20–1.22 | 130–136 |
The electronic configuration of 4-bromo-2-ethyl-1-nitrobenzene is dominated by the nitro group’s resonance and the ethyl group’s inductive effects.
The nitro group’s resonance delocalizes electron density across the benzene ring, creating partial double bonds between the nitrogen and oxygen atoms. In nitrobenzene derivatives, resonance structures involve:
Figure 1: Resonance Forms of the Nitro Group
Structure 1: $$ \text{C}6\text{H}5–\overset{+}{\text{N}}=\overset{-}{\text{O}} $$
Structure 2: $$ \text{C}6\text{H}5–\text{N}=\overset{+}{\text{O}}^- $$
4-Bromo-2-ethyl-1-nitrobenzene’s structure differs from other nitroaromatics in substituent arrangement and electronic effects.
| Property | 4-Bromo-2-ethyl-1-nitrobenzene | o-Bromonitrobenzene |
|---|---|---|
| Substituents | Br (C-4), Et (C-2), NO₂ (C-1) | Br (C-2), NO₂ (C-1) |
| Dihedral Angle (NO₂) | ~15° | ~10° |
| Electrophilic Reactivity | Meta to NO₂, meta to Br | Ortho/para to NO₂ |
The ethyl group’s presence:
Electrophilic aromatic substitution represents the fundamental mechanism underlying the synthesis of 4-bromo-2-ethyl-1-nitrobenzene, proceeding through a well-established two-step pathway [4]. The reaction mechanism begins with the aromatic ring acting as a nucleophile, attacking an electrophile to form a positively charged cyclohexadienyl cation intermediate, commonly referred to as the Wheland intermediate or arenium ion [17]. This intermediate subsequently undergoes deprotonation to restore aromaticity and yield the substituted product [21].
The synthesis of 4-bromo-2-ethyl-1-nitrobenzene typically involves multiple sequential electrophilic aromatic substitution reactions, with the order of substitution being critical for achieving the desired regiochemistry [3]. The compound possesses a molecular formula of C8H8BrNO2 with a molecular weight of 230.06 grams per mole and is identified by the Chemical Abstracts Service number 148582-37-0 [23] [25].
Research findings demonstrate that the relative reactivity of aromatic substrates in electrophilic substitution follows predictable patterns based on electronic effects [18]. For nitrobenzene derivatives, the powerful electron-withdrawing effect of the nitro group significantly deactivates the aromatic ring toward further electrophilic attack [5]. Kinetic studies reveal that 2-ethylnitrobenzene exhibits a relative reaction rate of 0.12 compared to benzene, while nitrobenzene shows an extremely low relative rate of 0.0001 [20].
| Substrate | Relative Rate (krel) | Activation Energy (kJ/mol) | Electron Density (Wheland Intermediate) |
|---|---|---|---|
| Benzene | 1.0000 | 95 | +0.45 |
| 2-Ethylnitrobenzene | 0.1200 | 125 | +0.62 |
| Nitrobenzene | 0.0001 | 150 | +0.78 |
| Toluene | 25.0000 | 75 | +0.38 |
| 4-Bromo-2-ethyl-1-nitrobenzene | 0.0800 | 135 | +0.68 |
The directing effects of substituents play a crucial role in determining regiochemical outcomes [19]. The nitro group is classified as a meta-directing substituent due to its powerful electron-withdrawing inductive effect, which destabilizes ortho and para Wheland intermediates through unfavorable resonance structures [6]. Computational studies utilizing ab initio calculations demonstrate that the meta intermediate is thermodynamically more stable than ortho and para intermediates by approximately 2 and 5 kilocalories per mole, respectively [6].
The synthesis of 4-bromo-2-ethyl-1-nitrobenzene through Friedel-Crafts methodology presents significant challenges due to the deactivating nature of the nitro group [35] [36]. Friedel-Crafts alkylation reactions typically fail when applied to strongly deactivated aromatic systems such as nitrobenzene [37]. The powerful electron-withdrawing effect of the nitro group renders the aromatic ring insufficiently nucleophilic to attack the carbocation electrophile generated in Friedel-Crafts conditions [5].
Alternative synthetic strategies must be employed to introduce the ethyl substituent [3]. The most viable approach involves initial alkylation of benzene using ethyl chloride in the presence of aluminum chloride catalyst, followed by subsequent nitration and bromination steps [12]. This sequential approach circumvents the limitations associated with Friedel-Crafts reactions on deactivated substrates.
The mechanism of Friedel-Crafts alkylation proceeds through carbocation formation upon Lewis acid activation of the alkyl halide [40]. Aluminum chloride coordinates to the halogen, enhancing its leaving group ability and facilitating carbocation generation [39]. However, primary alkyl halides may not form free carbocations, instead proceeding through a more complex mechanism involving direct attack on the activated alkyl halide-Lewis acid complex [35].
Nitration reactions utilize the nitronium ion (NO2+) as the active electrophile, generated through the interaction of nitric acid with sulfuric acid [8]. The nitronium ion attacks the aromatic ring to form the characteristic Wheland intermediate, which subsequently loses a proton to regenerate aromaticity [17]. The nitro group installation must be carefully positioned in the synthetic sequence to avoid compatibility issues with subsequent transformations.
Research on nitroaromatic alkylation has explored alternative methodologies, including electrochemical approaches using tetraalkylborate ions as nucleophiles [38]. These methods offer improved selectivity and reduced side reactions compared to traditional Grignard-based alkylation procedures [42]. Copper-catalyzed benzylation reactions have also been developed for nitroalkane substrates, proceeding through single electron transfer mechanisms [42].
The bromination of nitroaromatic compounds presents unique challenges in achieving selective substitution patterns [6] [13]. The meta-directing effect of the nitro group typically leads to predominant meta-bromination products, with selectivity ratios often exceeding 90 percent for the meta isomer [16]. However, recent advances in cavity quantum electrodynamics have demonstrated the possibility of altering this inherent selectivity through strong coupling effects [6].
Traditional bromination methodologies employ various brominating agents with distinct reactivity profiles and selectivity patterns [20]. N-bromosuccinimide emerges as a particularly effective reagent for aromatic bromination, offering improved handling characteristics compared to molecular bromine [1] [28]. The reaction typically proceeds under mild conditions, with dichloromethane serving as the preferred solvent [1].
| Reaction Conditions | Temperature (°C) | Yield (%) | Selectivity (meta:para:ortho) | Catalyst Loading (mol%) |
|---|---|---|---|---|
| NBS/DCM/Reflux/2h | 40 | 90 | 93:5:2 | 100 |
| Br2/FeBr3/RT/4h | 25 | 75 | 89:8:3 | 10 |
| DBDMH/ZrCl4/RT/6h | 25 | 85 | 91:6:3 | 15 |
| NBS/AcOH/50°C/3h | 50 | 82 | 90:7:3 | 100 |
| Br2/AlBr3/0°C/1h | 0 | 88 | 92:5:3 | 12 |
Lewis acid catalysts significantly enhance bromination efficiency and selectivity [32]. Zirconium tetrachloride demonstrates exceptional catalytic activity for benzylic bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent [32]. The catalyst operates through a radical generation pathway, distinguishing it from Brønsted acid-promoted aromatic ring bromination [32].
Halogen bonding interactions have emerged as a powerful tool for enhancing bromination reactivity [28] [29]. Lactic acid derivatives function as halogen bond acceptors with N-bromosuccinimide, significantly increasing the electropositive character of bromine and facilitating electrophilic transfer [29]. Mandelic acid demonstrates particular effectiveness as a catalytic additive under aqueous conditions at room temperature [28].
The regiochemical control in bromination reactions depends on multiple factors, including steric effects, electronic effects, and the nature of the brominating agent [13]. Aqueous free bromine species exhibit different selectivity patterns compared to organic brominating reagents [13]. Hirshfeld charge calculations provide valuable predictive tools for understanding reactivity and regioselectivity patterns in bromination reactions [20].
Continuous flow reactor technology offers significant advantages for the industrial synthesis of brominated aromatic compounds, including enhanced heat and mass transfer, improved reaction control, and increased throughput [9] [10]. The photochemical bromination of aromatic compounds has been successfully demonstrated using continuous flow microreactors with precise control over reaction parameters [9].
Glass plate reactors equipped with light-emitting diode arrays enable exceptional control over light intensity, wavelength, and reaction temperature in photochemical bromination processes [9]. Optimization studies for similar bromination reactions have identified optimal conditions of 20°C with 10-minute residence times using 405-nanometer illumination and acetonitrile as solvent [9].
| Reactor Type | Residence Time (min) | Conversion (%) | Temperature (°C) | Pressure (bar) | Throughput (kg/h) |
|---|---|---|---|---|---|
| CSTR | 15.00 | 88 | 60 | 1.5 | 2.5 |
| Microreactor | 2.00 | 92 | 80 | 2.0 | 0.8 |
| Tubular Reactor | 8.00 | 85 | 70 | 1.8 | 1.8 |
| Packed Bed | 12.00 | 90 | 65 | 1.2 | 2.2 |
| Photochemical Flow | 0.25 | 95 | 20 | 1.0 | 0.5 |
Process intensification strategies have enabled significant reductions in Process Mass Intensity from 13.25 to 4.33 through optimization of bromination reactions in continuous flow systems [10]. The removal of organic solvents and implementation of bromine recycling strategies contribute to improved mass utilization efficiency [10]. In situ bromine generation using sodium bromate and hydrobromic acid provides enhanced control over reaction stoichiometry [10].
Continuous stirred tank reactors represent the preferred configuration for large-scale bromination processes [31]. These systems enable continuous feeding of bromine and substrate while maintaining optimal reaction temperatures [31]. The continuous removal of reaction mass prevents accumulation of heat-sensitive intermediates and ensures consistent product quality [31].
Microreactor technology demonstrates exceptional performance for fast and highly exothermic nitration reactions [11]. The superior heat transfer efficiency and accurate residence time control in microflow systems enable precise kinetic studies and improved reaction safety [11]. General models for predicting reaction rate constants have been developed specifically for microreactor applications [11].